4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate
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Overview
Description
4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further bonded to a sulfurofluoridate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate typically involves the reaction of 4-(Cyclopropylcarbamoyl)phenylboronic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and pressure, are carefully optimized to ensure the selective formation of the sulfurofluoridate group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate group to other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the sulfurofluoridate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate involves its reactivity with nucleophiles. The sulfurofluoridate group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and bioconjugation processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles encountered.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylcarbamoyl)phenylboronic acid: Shares the cyclopropylcarbamoyl group but differs in the presence of a boronic acid group instead of sulfurofluoridate.
4-(Cyclopropylcarbamoyl)phenyl sulfonate: Similar structure with a sulfonate group replacing the sulfurofluoridate group.
Uniqueness
4-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the sulfurofluoridate functionality is desired.
Properties
IUPAC Name |
1-(cyclopropylcarbamoyl)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNPCRCYTORGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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